Dimethyl isothiocyanatosuccinate

Chiral Chromatography Amino Acid Analysis Enantiomeric Separation

Standard achiral methods fail to resolve D/L amino acid enantiomers, compromising pharmaceutical QC and peptide synthesis. Dimethyl isothiocyanatosuccinate (CAS 121928-38-9) is a chiral isothiocyanate derivative of L-aspartic acid that forms stable diastereomers for HPLC separation. - Enantiomeric resolution: Validated for simultaneous D- and L-amino acid quantification - Column compatibility: Optimized XLogP 1.5 for standard C18 reversed-phase columns (no chiral column required) - Efficiency: Theoretical plates >25,000 N/m; ideal for plasma, CSF, and cell media - Supply: Packaged for immediate R&D use; stable diastereomer formation

Molecular Formula C7H9NO4S
Molecular Weight 203.22 g/mol
CAS No. 121928-38-9
Cat. No. B047273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl isothiocyanatosuccinate
CAS121928-38-9
Molecular FormulaC7H9NO4S
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)OC)N=C=S
InChIInChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3
InChIKeyNWHDEBYHAZNXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Isothiocyanatosuccinate Chiral Derivatization Reagent


Dimethyl isothiocyanatosuccinate (CAS 121928-38-9) is a chiral, aliphatic isothiocyanate derivative of L-aspartic acid, commonly employed as a derivatization agent for the resolution of amino acid enantiomers by high-performance liquid chromatography (HPLC) [1]. This compound, with a molecular weight of 203.22 g/mol and the molecular formula C7H9NO4S, features a reactive isothiocyanate group that facilitates the formation of stable diastereomeric derivatives with chiral amines, enabling precise enantiomeric separation [1]. Its fundamental properties, including an XLogP3-AA value of 1.5, indicate moderate lipophilicity, which is a critical factor for its performance in reversed-phase HPLC applications [1].

Chiral derivatization workflow for amino acid enantiomers
Compatible with standard C18 reversed‑phase HPLC
L‑aspartate diester scaffold enables diastereomer formation

Why Generic Isothiocyanates Cannot Replace Dimethyl Isothiocyanatosuccinate


Direct substitution of dimethyl isothiocyanatosuccinate with other isothiocyanate-based derivatization agents is not feasible due to its specific chiral scaffold and unique physicochemical properties, which directly dictate chromatographic resolution and selectivity [1]. While general-purpose isothiocyanates like phenyl isothiocyanate (PITC) are widely used for amino acid analysis, they lack the inherent chirality required to resolve enantiomeric pairs in achiral environments. The specific stereochemistry of the L-aspartate diester core in dimethyl isothiocyanatosuccinate is essential for forming diastereomers with distinct retention times [2]. Furthermore, variations in lipophilicity and polar surface area between different isothiocyanate reagents will alter interactions with reverse-phase columns, leading to unpredictable and often inferior separation outcomes, as detailed in the quantitative evidence below [1].

Target
Dimethyl isothiocyanatosuccinate
Generic alternative
Achiral isothiocyanates (e.g., PITC) lack stereochemical scaffold and give no enantiomeric resolution.
Target
Moderate lipophilicity (predicted logP ~1.5)
Generic alternative
Different lipophilicity alters retention on C18 columns and may shift selectivity unpredictably.
Target
L‑aspartate diester chiral core
Generic alternative
Chromatographic selectivity is scaffold‑specific; generic isothiocyanates may produce co‑elution of critical pairs.

Dimethyl Isothiocyanatosuccinate vs. Key Analogs: Evidence


Chiral Resolution vs. Achiral PITC

Dimethyl isothiocyanatosuccinate provides baseline chiral resolution of D- and L-amino acid enantiomers by forming diastereomeric derivatives, a capability that achiral derivatization agents like phenyl isothiocyanate (PITC) lack entirely [1]. PITC derivatization yields a single peak for a racemic mixture of amino acids on an achiral column, whereas derivatization with dimethyl isothiocyanatosuccinate produces two well-resolved peaks corresponding to each enantiomer, enabling direct quantification of enantiomeric excess [1][2].

Chiral Resolution vs. Achiral PITC
Head-to-head
Complete resolution of D‑/L‑enantiomers; PITC yields only a single peak for racemic mixture.
Supports enantiomeric purity quantification on achiral C18 columns.
Reversed‑phase HPLC, racemic amino acid mixture; PITC provides no resolution.
Chiral Chromatography Amino Acid Analysis Enantiomeric Separation

Column Efficiency vs. Marfey's Reagent

Derivatives formed with dimethyl isothiocyanatosuccinate exhibit high theoretical plate counts (N), indicating excellent chromatographic efficiency and narrow peak widths compared to derivatives formed with alternative chiral agents [1]. For example, when analyzing proline, derivatives formed with this compound can achieve plate counts exceeding 25,000 N/m, which is significantly higher than the 15,000-20,000 N/m typically observed for derivatives formed with the more sterically hindered chiral agent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) [1][2].

Column Efficiency vs. Marfey's Reagent
Reported
Target: >25,000 N/m
Comparator: 15,000–20,000 N/m
Higher plate counts support sharper peaks and improved signal‑to‑noise for trace‑level analysis.
Proline derivatives; reversed‑phase HPLC; cross‑study comparable data.
Analytical Chemistry HPLC Method Development Derivatization Efficiency

Hydrophobic Selectivity vs. Marfey's Reagent

Dimethyl isothiocyanatosuccinate possesses a calculated octanol-water partition coefficient (XLogP3-AA) of 1.5, which is markedly higher than that of more polar chiral derivatization agents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), which has a predicted XLogP of approximately -1.0 [1][2]. This moderate lipophilicity translates to better retention and separation on standard reversed-phase C18 columns, reducing the need for specialized or expensive polar-embedded stationary phases.

Hydrophobic Selectivity vs. Marfey's Reagent
Class-level
XLogP3‑AA: 1.5 (target) vs. approx. –1.0 (Marfey's)
Moderate lipophilicity supports retention on standard C18 and facilitates method transfer.
Computational prediction; observed retention behavior aligns with logP ranking.
Reversed-Phase Chromatography Physicochemical Properties Method Optimization

Application Scenarios for Dimethyl Isothiocyanatosuccinate


Enantiomeric Purity in Peptide Synthesis

In pharmaceutical quality control and peptide synthesis, confirming the enantiomeric purity of amino acid building blocks is paramount. Derivatization with dimethyl isothiocyanatosuccinate provides a validated HPLC method to resolve and quantify both D- and L-amino acid enantiomers simultaneously [1]. This capability directly supports regulatory requirements for characterizing drug substances and ensures the biological activity and safety of synthesized peptides by detecting and quantifying unwanted enantiomeric impurities that achiral methods cannot see [1].

Amino Acid Profiling in Biological Matrices

The high chromatographic efficiency afforded by dimethyl isothiocyanatosuccinate derivatives—evidenced by theoretical plate counts exceeding 25,000 N/m—makes this reagent ideally suited for analyzing amino acids in complex biological samples like cell culture media, plasma, or cerebrospinal fluid [2]. Its ability to generate narrow, well-resolved peaks minimizes interference from the sample matrix, enabling sensitive and accurate quantification of both canonical and non-canonical amino acids even at low concentrations, which is essential for metabolomics and clinical biomarker studies [2].

Routine C18 HPLC Analysis

The physicochemical profile of dimethyl isothiocyanatosuccinate, particularly its XLogP of 1.5, is optimized for standard reversed-phase C18 columns, the most common stationary phase in analytical laboratories [3]. This avoids the need for costly chiral columns or specialized polar-embedded stationary phases, which are often required for more hydrophilic derivatization agents. This compatibility allows for seamless integration into routine analytical workflows and ensures the method is robust, reproducible, and easily transferable between different instruments and laboratories [3].

Application
Selection Property
Validation Focus
Peptide synthesis enantiomeric purity research
Chiral resolution on achiral C18 columns
Enantiomeric excess quantification
Amino acid profiling in biological matrices
High column efficiency (plate count)
Trace‑level detection in complex samples
Routine C18 HPLC amino acid analysis
Moderate lipophilicity for standard C18 retention
Method transfer and column compatibility

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